ethyl 4,5-dimethyl-2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}thiophene-3-carboxylate
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Overview
Description
ETHYL 4,5-DIMETHYL-2-(1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4,5-DIMETHYL-2-(1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene ring, followed by the introduction of the benzopyran moiety through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, high temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4,5-DIMETHYL-2-(1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions typically require controlled temperatures, specific solvents, and sometimes catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
ETHYL 4,5-DIMETHYL-2-(1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for biological assays to evaluate its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ETHYL 4,5-DIMETHYL-2-(1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4,5-DIMETHYL-2-(1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO)THIOPHENE-3-CARBOXYLATE: shares similarities with other heterocyclic compounds such as indoles and imidazoles, which also feature fused ring systems and are used in various scientific applications
Uniqueness
What sets ETHYL 4,5-DIMETHYL-2-(1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO)THIOPHENE-3-CARBOXYLATE apart is its specific combination of a thiophene ring with a benzopyran moiety, providing unique chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C25H23NO5S |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-[(1-oxo-3-phenyl-3,4-dihydroisochromene-6-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C25H23NO5S/c1-4-30-25(29)21-14(2)15(3)32-23(21)26-22(27)17-10-11-19-18(12-17)13-20(31-24(19)28)16-8-6-5-7-9-16/h5-12,20H,4,13H2,1-3H3,(H,26,27) |
InChI Key |
CYWFTJOUFOPMEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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